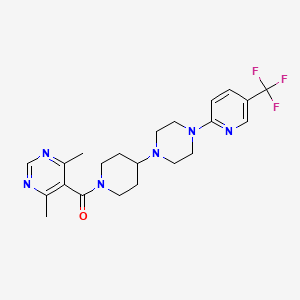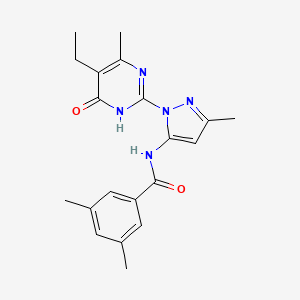
(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Fluoro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C24H25FN2O3S2. It has an average mass of 472.595 Da and a monoisotopic mass of 472.129059 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, is a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of these compounds often involves chemical modification of the quinoline nucleus, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . It also contains a morpholino group and a sulfonyl group attached to an isobutylphenyl group .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . These compounds are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación
Fluorescence Labeling and Bioanalysis
6-Methoxy-4-quinolone (6-MOQ) derivatives demonstrate strong fluorescence in a wide pH range of aqueous media, making them suitable for bioanalytical applications. The derivative [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2) was synthesized for the determination of carboxylic acids, showcasing its potential as a fluorescent labeling reagent in biomedical analysis due to its high stability and sensitivity in aqueous environments (Hirano et al., 2004).
Antiproliferative Activity
Synthesis and structural exploration of a novel heterocycle, specifically (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have shown potential antiproliferative activity. The compound's structure was characterized using various techniques, including X-ray diffraction studies, indicating its utility in studying molecular interactions in the solid state and potential applications in developing antiproliferative agents (Prasad et al., 2018).
Tubulin Polymerization Inhibition
2-Anilino-3-aroylquinolines, including derivatives with structural similarities to the queried compound, have been investigated for their cytotoxic activity against human cancer cell lines by inhibiting tubulin polymerization. These compounds demonstrated significant antiproliferative activity, particularly against human lung cancer and prostate cancer cell lines, suggesting their potential application in cancer therapy (Srikanth et al., 2016).
Novel Fluorophores and Oxidants
Research on quinolinium fluorochromate (QFC) has highlighted its utility as an improved chromium(VI) oxidant for organic substrates. QFC's synthesis and applications in various oxidation reactions demonstrate its relevance in organic chemistry, particularly in synthesizing complex organic molecules and intermediates (Chaudhuri et al., 1994).
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the available resources, quinoline derivatives are known for their wide range of biological activities. They are used in the treatment of various conditions including malaria, microbial infections, mycobacterial infections, depression, convulsions, viral infections, cancer, hypertension, and inflammation .
Direcciones Futuras
Propiedades
IUPAC Name |
[6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-16(2)13-17-3-6-19(7-4-17)32(29,30)23-20-14-18(25)5-8-22(20)26-15-21(23)24(28)27-9-11-31-12-10-27/h3-8,14-16H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJHFOAAIUQVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)
![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)


![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)
![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)



![7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2965828.png)
![1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2965829.png)
![2-[[3-(4-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2965831.png)